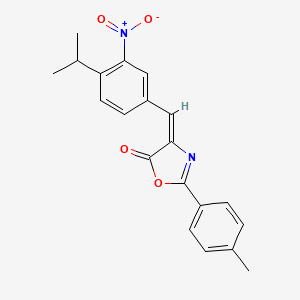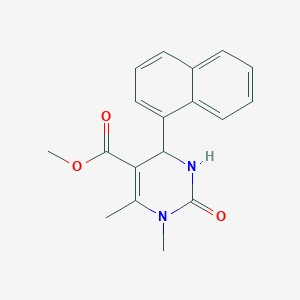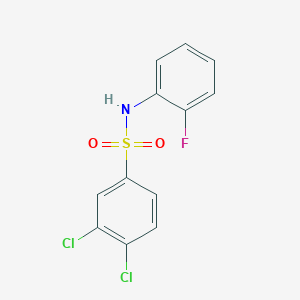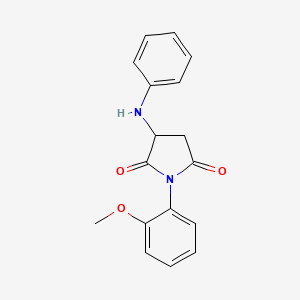
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as INH1, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the Rho GTPase pathway, which plays a crucial role in cell migration, proliferation, and invasion. INH1 has been shown to have potential applications in cancer research and drug development.
作用機序
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one inhibits RhoA activity by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of GTP to RhoA, which is required for its activation. This compound also induces a conformational change in RhoA, which leads to its inactivation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on cancer cells. It inhibits the invasion and migration of cancer cells by disrupting the cytoskeleton and reducing the formation of filopodia and lamellipodia. It also induces cell cycle arrest and apoptosis in cancer cells. This compound has been shown to have a synergistic effect with other chemotherapeutic agents, such as paclitaxel and cisplatin.
実験室実験の利点と制限
One of the advantages of 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its specificity for RhoA. It does not affect the activity of other members of the Rho GTPase family, which allows for the selective inhibition of RhoA. However, this compound has been shown to have low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
将来の方向性
For research on 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one include the development of more potent and selective inhibitors of RhoA, the investigation of its efficacy in combination with other chemotherapeutic agents, and the evaluation of its safety and toxicity in vivo.
合成法
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized by a multistep reaction starting from 4-isopropyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid. The reaction involves the formation of an oxazolone ring through a condensation reaction between the aldehyde and the carboxylic acid. The final product is obtained by the reduction of the nitro group to an amino group.
科学的研究の応用
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research as a tool to study the Rho GTPase pathway. It has been shown to inhibit the activity of RhoA, a member of the Rho GTPase family, which is involved in various cellular processes, including cell migration, invasion, and proliferation. This compound has been used to investigate the role of RhoA in cancer cell invasion and metastasis. It has also been used to study the effect of RhoA inhibition on the cytoskeleton and cell morphology.
特性
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12(2)16-9-6-14(11-18(16)22(24)25)10-17-20(23)26-19(21-17)15-7-4-13(3)5-8-15/h4-12H,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAPQBXKCSYEQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![diisopropyl [(4-methoxyphenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5110572.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)